molecular formula C12H12BrIN2O B2454422 4-Bromo-3-iodo-1-(oxan-2-yl)indazole CAS No. 2375268-16-7

4-Bromo-3-iodo-1-(oxan-2-yl)indazole

Cat. No. B2454422
CAS RN: 2375268-16-7
M. Wt: 407.049
InChI Key: CVGHNYMSZHCILX-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1-(oxan-2-yl)indazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of indazole derivatives, which have been shown to exhibit various biological activities.

Scientific Research Applications

Crystal Structure Analysis

Research by Stein et al. (2015) on isostructural bromo and iodo derivatives of oxazolinyl benzene, which are structurally related to 4-Bromo-3-iodo-1-(oxan-2-yl)indazole, highlights their supramolecular features including hydrogen bonding and π–π interactions. This suggests potential applications of 4-Bromo-3-iodo-1-(oxan-2-yl)indazole in crystallography and molecular structure analysis (Stein, Hoffmann, & Fröba, 2015).

Synthesis and Chemical Reactions

Cottyn et al. (2007) and Betty et al. (2007) report the synthesis of indazole scaffolds like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole, suggesting that compounds like 4-Bromo-3-iodo-1-(oxan-2-yl)indazole can be used as building blocks in divergent syntheses of indazoles through palladium cross-coupling reactions (Cottyn, Vichard, Terrier, Nioche, & Raman, 2007), (Betty, Vichard, Terrier, Nioche, & Raman, 2007).

Antifungal and Antibacterial Agents

Park et al. (2007) discovered that indazole-linked triazoles, particularly those with bromo substitution on the indazole ring, exhibit significant antifungal activity against Candida spp. and Aspergillus spp. This suggests potential antifungal applications for 4-Bromo-3-iodo-1-(oxan-2-yl)indazole (Park, Yu, Kang, Kim, & Suh, 2007).

Chemical Modeling and Predicted Biological Activity

Bigdan (2021) discusses the chemical modeling of triazole derivatives, including their potential biological activities like antitumor, antiviral, and antibacterial properties. Although this is not directly about 4-Bromo-3-iodo-1-(oxan-2-yl)indazole, it indicates a broader scope for research into similar compounds (Bigdan, 2021).

properties

IUPAC Name

4-bromo-3-iodo-1-(oxan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrIN2O/c13-8-4-3-5-9-11(8)12(14)15-16(9)10-6-1-2-7-17-10/h3-5,10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGHNYMSZHCILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=CC=C3)Br)C(=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-1-(oxan-2-yl)indazole

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